molecular formula C17H25NO6 B14455111 Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate CAS No. 75534-67-7

Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate

Cat. No.: B14455111
CAS No.: 75534-67-7
M. Wt: 339.4 g/mol
InChI Key: LKEPLGIBLDEPDF-UHFFFAOYSA-N
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Description

Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with ethoxycarbonyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate typically involves the alkylation of enolate ions. The nucleophilic enolate ion then reacts with an appropriate alkyl halide to form the desired compound through an S_N2 reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate involves its reactivity as an enolate ion. The enolate ion can participate in various nucleophilic addition and substitution reactions, targeting electrophilic centers in other molecules . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity.

    Ethyl acetoacetate: Another ester with a similar structure but different functional groups.

    Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl group instead of an ethyl group.

Properties

CAS No.

75534-67-7

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

diethyl 2-[(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)methyl]propanedioate

InChI

InChI=1S/C17H25NO6/c1-6-22-15(19)13(16(20)23-7-2)9-12-10(4)14(18-11(12)5)17(21)24-8-3/h13,18H,6-9H2,1-5H3

InChI Key

LKEPLGIBLDEPDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CC(C(=O)OCC)C(=O)OCC)C

Origin of Product

United States

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